molecular formula C23H17N3O3 B2399843 2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile CAS No. 1396878-41-3

2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile

Cat. No.: B2399843
CAS No.: 1396878-41-3
M. Wt: 383.407
InChI Key: HNRVIAMNYBJJSE-UHFFFAOYSA-N
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Description

2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile is a complex organic compound characterized by its intricate molecular structure

Properties

IUPAC Name

2-imino-5-oxo-4-(3-phenyl-2,1-benzoxazol-5-yl)-4,6,7,8-tetrahydro-3H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c24-12-16-20(21-18(27)7-4-8-19(21)28-23(16)25)14-9-10-17-15(11-14)22(29-26-17)13-5-2-1-3-6-13/h1-3,5-6,9-11,16,20,25H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRVIAMNYBJJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(C(=N)O2)C#N)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted benzene derivative, under specific reaction conditions. The reaction may require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions carried out in reactors. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

This compound can be compared to other chromenes and related heterocyclic compounds. Similar compounds include:

  • 2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile

  • 2-(2-imino-4-oxothiazolidin-5-yl)-N-phenylacetamide

  • Various indole derivatives

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific molecular structure and potential for diverse applications.

Biological Activity

The compound 2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the chromene ring followed by the introduction of the benzo[c]isoxazole moiety and subsequent functionalization to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the chromene family. For instance, derivatives synthesized from 4-hydroxycoumarin and malononitrile have shown significant antiproliferative activities against various human tumor cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .

CompoundCell LineIC50 (μM)Mechanism of Action
1aHT-290.5Microtubule disruption
1bMCF-71.2G2/M cell cycle arrest
1cHCT-1160.4Antiangiogenic effects

The proposed mechanisms of action for these compounds include:

  • Microtubule Disruption: Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase.
  • Antiangiogenic Effects: Some derivatives exhibit antiangiogenic properties by inhibiting endothelial cell proliferation and migration .

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have been evaluated for other biological activities:

  • Antioxidant Activity: Many chromene derivatives exhibit significant free radical scavenging abilities.
  • Anti-inflammatory Properties: Compounds have been reported to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are critical in inflammatory processes .

Case Studies

  • Case Study on Anticancer Efficacy:
    A study involving a series of chromene derivatives demonstrated that certain substitutions on the phenyl ring significantly enhanced anticancer activity against specific tumor types. For example, a derivative with a bromo group exhibited higher activity against colon cancer cells compared to its iodo analogs .
  • Study on Enzyme Inhibition:
    Another investigation assessed the inhibitory effects of related compounds on cholinesterases and β-secretase enzymes, revealing dual inhibitory effects that could be leveraged for Alzheimer's disease treatment .

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